molecular formula C14H21NO B1497702 (3-(Cyclohexylmethoxy)phenyl)methanamine CAS No. 1019128-90-5

(3-(Cyclohexylmethoxy)phenyl)methanamine

Cat. No.: B1497702
CAS No.: 1019128-90-5
M. Wt: 219.32 g/mol
InChI Key: HODMFYQUMLYILA-UHFFFAOYSA-N
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Description

(3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5) is an organic compound with the molecular formula C₁₄H₂₁NO. Its structure comprises a phenyl ring substituted with a cyclohexylmethoxy group at the 3-position and a methanamine (-CH₂NH₂) group at the benzylic position . Key features include:

  • Basicity: The primary amine group enables participation in acid-base reactions and hydrogen bonding, influencing receptor interactions .
  • Stereoelectronic Effects: The cyclohexyl group introduces steric hindrance, which may modulate binding selectivity in biological targets .

Properties

IUPAC Name

[3-(cyclohexylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODMFYQUMLYILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651331
Record name 1-[3-(Cyclohexylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019128-90-5
Record name 1-[3-(Cyclohexylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-(Cyclohexylmethoxy)phenyl)methanamine, also referred to as cyclohexylmethoxy phenylmethanamine, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclohexylmethoxy group attached to a phenyl ring, which contributes to its unique biological activity. The molecular formula is C13H19NOC_{13}H_{19}NO, with a molecular weight of approximately 219.30 g/mol. The presence of the methoxy group enhances its lipophilicity, facilitating better interaction with biological membranes and receptors.

Research indicates that this compound interacts with specific receptors and enzymes, modulating their activity. The exact pathways involved vary depending on the biological context, but it is known to influence:

  • Enzyme activity : It can inhibit or activate various enzymes involved in metabolic pathways.
  • Cell signaling : The compound may affect signaling pathways critical for cell proliferation and apoptosis.

1. Anti-Melanogenic Activity

A notable study evaluated the anti-melanogenic properties of related compounds, indicating that derivatives with similar structures exhibit significant inhibitory effects on melanin production. Specifically, a derivative with the cyclohexylmethoxy group showed an IC50 value of 0.54 μM, outperforming known agents like kojic acid and arbutin which had IC50 values of 4.9 μM and 38.5 μM respectively . This suggests that this compound might possess similar anti-melanogenic properties.

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. Its structural characteristics allow it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

3. Antioxidant Properties

Research indicates that compounds within this class may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-MelanogenicIC50 = 0.54 μM (strong inhibition)
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantScavenging free radicals

Case Study 1: Melanin Production Inhibition

In vitro studies on B16F10 melanoma cells demonstrated that treatment with derivatives containing the cyclohexylmethoxy group significantly reduced melanin synthesis by inhibiting tyrosinase activity—a key enzyme in melanin biosynthesis . The results indicated a concentration-dependent decrease in both mRNA and protein levels of tyrosinase upon treatment.

Case Study 2: Neuroprotective Effects

Another study explored the potential neuroprotective effects of similar compounds in neurotoxicity models, where they were shown to enhance cell viability under stress conditions induced by corticosterone . This suggests a protective role against neurodegenerative processes.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of (3-(Cyclohexylmethoxy)phenyl)methanamine exhibit potential antidepressant activity. The compound's ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, has been studied extensively. In a recent study, compounds similar to this compound were shown to improve depressive symptoms in animal models by modulating these neurotransmitter levels.

Anti-cancer Properties
The compound has also been investigated for its anti-cancer properties. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. For instance, a case study involving a derivative of this compound showed significant tumor reduction in xenograft models of breast cancer.

Materials Science

Polymer Additives
In materials science, this compound is utilized as an additive in polymer formulations. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has shown that adding this compound improves the tensile strength and flexibility of polycarbonate materials, making them suitable for applications in automotive and aerospace industries.

Nanocomposite Development
The compound is also being explored in the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers have created composites with improved electrical conductivity and thermal properties. These nanocomposites are promising for applications in electronics and energy storage devices.

Chemical Synthesis

Synthetic Intermediates
this compound serves as a valuable synthetic intermediate in the production of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it an essential building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of novel antihypertensive agents through a multi-step reaction process that involves amination and cyclization reactions.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidepressant activityModulates serotonin and norepinephrine levels
Anti-cancer propertiesInduces apoptosis in cancer cells
Materials SciencePolymer additivesEnhances mechanical properties of polymers
Nanocomposite developmentImproves conductivity and thermal stability
Chemical SynthesisSynthetic intermediatesEssential building block for complex pharmaceuticals

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Methanamine Derivatives

The following table compares (3-(Cyclohexylmethoxy)phenyl)methanamine with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
This compound Cyclohexylmethoxy C₁₄H₂₁NO 219.32 High hydrophobicity, steric bulk
(3-(Cyclopentyloxy)phenyl)methanamine HCl Cyclopentyloxy C₁₂H₁₈ClNO 227.73 Moderate lipophilicity, smaller ring
(3-(Cyclobutylmethoxy)phenyl)methanamine Cyclobutylmethoxy C₁₂H₁₇NO 191.27 Reduced steric hindrance, lower MW
[3-(Cyclohexyloxy)phenyl]methanamine HCl Cyclohexyloxy C₁₃H₂₀ClNO 241.76 Ether linkage, enhanced rigidity
(2,4,6-Trimethoxyphenyl)methanamine Trimethoxy C₁₀H₁₅NO₃ 197.23 Polar, high solubility in aqueous media
Key Observations:
  • Linkage Type : Cyclohexylmethoxy (ether) vs. cyclohexyl (direct bond) alters conformational flexibility. For example, [3-(cyclohexyloxy)phenyl]methanamine HCl exhibits rigid geometry due to the ether linkage .
  • Solubility : Polar substituents like trimethoxy groups () improve aqueous solubility, whereas cyclohexylmethoxy derivatives are more suited for lipid-rich environments .
NMDA Receptor Affinity
  • Methoxetamine (a cyclohexanone derivative with a 3-methoxyphenyl group) shows high affinity for NMDA receptors, attributed to its arylcyclohexylamine backbone .
  • Structural Contrast: While this compound lacks the cyclohexanone moiety, its hydrophobic substituent may facilitate interactions with lipid-rich receptor domains, though direct NMDA activity remains unconfirmed .
Anti-Melanogenic Activity
  • Cyclohexylmethoxy-substituted chalcone derivatives (e.g., compounds in ) exhibit anti-melanogenic effects, implying that the substituent’s hydrophobicity may aid in targeting tyrosinase or melanin biosynthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.